molecular formula C7H11N5OS B4365201 N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365201
M. Wt: 213.26 g/mol
InChI Key: XRGBQECFWXQGTM-UHFFFAOYSA-N
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Description

N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of hydrazine derivatives with pyrazole intermediates. One common method is the nucleophilic addition-elimination reaction, where hydrazine derivatives react with carbonyl-containing pyrazole intermediates . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may use reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and salicyl hydrazide . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-methyl-1H-pyrazole-5-carboxamide
  • 5-hydroxy-1-methyl-1H-pyrazole
  • 1-methyl-5-phenyl-1H-pyrazole

Uniqueness

N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5OS/c1-4-3-5(10-9-4)6(13)11-12-7(14)8-2/h3H,1-2H3,(H,9,10)(H,11,13)(H2,8,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGBQECFWXQGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
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N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
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N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
N-METHYL-2-[(5-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

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